3-{4-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperazin-1-yl}-1,2-benzothiazole
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Overview
Description
3-{4-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperazin-1-yl}-1,2-benzothiazole is a complex organic compound that features a benzothiazole core linked to a piperazine ring, which is further connected to a 1,2,3-triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperazin-1-yl}-1,2-benzothiazole typically involves a multi-step process. The process begins with the preparation of the azide and alkyne precursors, followed by their cycloaddition under mild conditions to yield the triazole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable catalysts, and employing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{4-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperazin-1-yl}-1,2-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine and benzothiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
3-{4-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperazin-1-yl}-1,2-benzothiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-{4-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperazin-1-yl}-1,2-benzothiazole involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with proteins, influencing their function . The piperazine ring can enhance the compound’s solubility and bioavailability, while the benzothiazole core can interact with various enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole derivatives: These compounds share the triazole ring and exhibit similar biological activities.
Piperazine derivatives: Known for their use in medicinal chemistry, particularly in the development of antipsychotic and antihistamine drugs.
Benzothiazole derivatives: These compounds are widely studied for their antimicrobial and anticancer properties.
Uniqueness
3-{4-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperazin-1-yl}-1,2-benzothiazole is unique due to its combination of three distinct pharmacophores: the triazole, piperazine, and benzothiazole rings. This combination allows for a broad range of interactions with biological targets, making it a versatile compound for drug discovery and development .
Properties
Molecular Formula |
C15H18N6S |
---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
3-[4-[2-(triazol-1-yl)ethyl]piperazin-1-yl]-1,2-benzothiazole |
InChI |
InChI=1S/C15H18N6S/c1-2-4-14-13(3-1)15(17-22-14)20-10-7-19(8-11-20)9-12-21-6-5-16-18-21/h1-6H,7-12H2 |
InChI Key |
WUPRARAUJDWLPN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCN2C=CN=N2)C3=NSC4=CC=CC=C43 |
Origin of Product |
United States |
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